molecular formula C18H17N3O B12041151 (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone CAS No. 618091-75-1

(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone

Cat. No.: B12041151
CAS No.: 618091-75-1
M. Wt: 291.3 g/mol
InChI Key: VYKPITMHNIYJIU-UHFFFAOYSA-N
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Description

(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone is a pyrazole-based compound featuring two ortho-methylphenyl (o-tolyl) groups: one at the nitrogen atom of the pyrazole ring and another as a ketone substituent at the 4-position. The molecular formula is inferred as C₁₈H₁₇N₃O (derived from structural analogs in and ). Its CAS registry number is 27053-21-0.

Properties

CAS No.

618091-75-1

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

[5-amino-1-(2-methylphenyl)pyrazol-4-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C18H17N3O/c1-12-7-3-5-9-14(12)17(22)15-11-20-21(18(15)19)16-10-6-4-8-13(16)2/h3-11H,19H2,1-2H3

InChI Key

VYKPITMHNIYJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with o-tolyl groups.

    Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone is C17H16N3O, with a molecular weight of approximately 284.33 g/mol. Its structure features a pyrazole ring substituted with o-tolyl groups, which contributes to its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives, including (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone, exhibit potential anticancer properties. A study on small molecule inhibitors for PD-1/PD-L1 interactions highlighted the relevance of similar compounds in cancer therapy, suggesting that modifications to the pyrazole framework could enhance efficacy against tumors by modulating immune responses .

Inhibition of Hsp90

The compound has been investigated for its role as an inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone involved in the stabilization of many oncogenic proteins. The rational design of aminopyrazole derivatives has led to the development of selective inhibitors that show promise in targeting fungal Hsp90, indicating a potential application in antifungal therapies as well .

Anti-inflammatory and Antioxidant Effects

Pyrazole derivatives are known for their anti-inflammatory and antioxidant activities. A study synthesized various new pyrazole derivatives and evaluated their biological activities, demonstrating that modifications to the pyrazole structure can lead to enhanced anti-inflammatory effects . This suggests that (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone may also possess similar properties.

Case Studies and Research Findings

Study Focus Findings
Study on PD-1/PD-L1 InhibitorsCancer ImmunotherapyIdentified potential small molecule inhibitors based on pyrazole derivatives .
Hsp90 InhibitorsAntifungal ActivityDeveloped second-generation aminopyrazoles with improved selectivity and stability against fungal Hsp90 .
Anti-inflammatory PropertiesBiological ActivityReported significant anti-inflammatory effects from synthesized pyrazole derivatives .

Mechanism of Action

The mechanism of action of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The amino group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings or pyrazole core. These modifications significantly alter physicochemical and biological properties:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (Pyrazole N1 / Methanone Aryl) Molecular Formula Molecular Weight (g/mol) Key References
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone (Target) o-Tolyl / o-Tolyl C₁₈H₁₇N₃O 291.35
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(m-tolyl)methanone 3-Chlorophenyl / m-Tolyl C₁₇H₁₄ClN₃O 323.77
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone 3-Chloro-4-fluorophenyl / o-Tolyl C₁₇H₁₃ClFN₃O 329.76
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone 2-Fluorophenyl / o-Tolyl C₁₇H₁₄FN₃O 295.31
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone 4-Chlorophenyl / o-Tolyl C₁₇H₁₄ClN₃O 311.77
Key Observations:
  • Halogen Substitution: Chloro or fluoro substituents (e.g., 3-chloro-4-fluorophenyl in ) increase molecular weight and polarity compared to the non-halogenated target compound.
  • Positional Isomerism : The o-tolyl group in the target compound introduces steric hindrance due to the ortho-methyl group, which may reduce rotational freedom compared to meta- or para-substituted analogs (e.g., m-tolyl in ).

Physicochemical Properties

Data from analogs suggest trends in solubility, density, and acidity:

Table 2: Physical Properties of Selected Analogs
Compound Name Density (g/cm³) Boiling Point (°C) Predicted pKa References
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone 1.36 502.0 -0.39
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone N/A N/A N/A
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone N/A N/A N/A
  • Density and Polarity : The halogenated analog in has a higher density (1.36 g/cm³) due to chlorine and fluorine atoms, which increase molecular packing efficiency.
  • Acidity: The predicted pKa of -0.39 for the 3-chloro-4-fluoro analog indicates weak acidity, likely from the amino group on the pyrazole.

Biological Activity

(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone, a compound within the pyrazole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C18H17N3O
  • Molecular Weight : 291.3 g/mol
  • CAS Number : 618091-75-1

The compound features a dual o-tolyl substitution which may enhance its lipophilicity and bioactivity. This structural configuration is critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone exhibit a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures demonstrated significant inhibition against HepG2 (liver cancer) and HeLa (cervical cancer) cells, achieving growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties. The introduction of specific substituents can enhance these effects, making them suitable candidates for treating inflammation-related conditions .

Synthesis Methods

The synthesis of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone can be approached through various methods, including:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines to form the pyrazole ring.
  • Functional Group Modifications : Altering substituents on the pyrazole scaffold to optimize biological activity.

These methods not only yield the desired compound but also allow for the creation of analogs with potentially enhanced properties.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

StudyFindings
Demonstrated significant anticancer activity against HepG2 and HeLa cells with minimal toxicity to normal fibroblasts.
Identified selective inhibitors of p38 MAP kinase from a series of pyrazole derivatives, highlighting their potential in cancer therapy.
Investigated the PD-1/PD-L1 pathway inhibition by small molecules, including pyrazole derivatives, suggesting their role in immunotherapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications at specific positions on the pyrazole ring can lead to varying degrees of biological activity. For instance:

  • Substituents at position N1 have been shown to significantly affect antiproliferative activity.
  • The presence of electron-donating or withdrawing groups can modulate the compound's interaction with biological targets.

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